6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0861563
InChI:
InChI=1S/C17H13ClN4OS/c1-23-12-8-6-11(7-9-12)10-15-19-20-17-22(15)21-16(24-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3
SMILES:
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4Cl
Molecular Formula:
C17H13ClN4OS
Molecular Weight:
356.8 g/mol
6-(2-Chlorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC0861563
Molecular Formula: C17H13ClN4OS
Molecular Weight: 356.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13ClN4OS |
|---|---|
| Molecular Weight | 356.8 g/mol |
| IUPAC Name | 6-(2-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C17H13ClN4OS/c1-23-12-8-6-11(7-9-12)10-15-19-20-17-22(15)21-16(24-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3 |
| Standard InChI Key | VTSITWIOBYHIGH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4Cl |
| Canonical SMILES | COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator